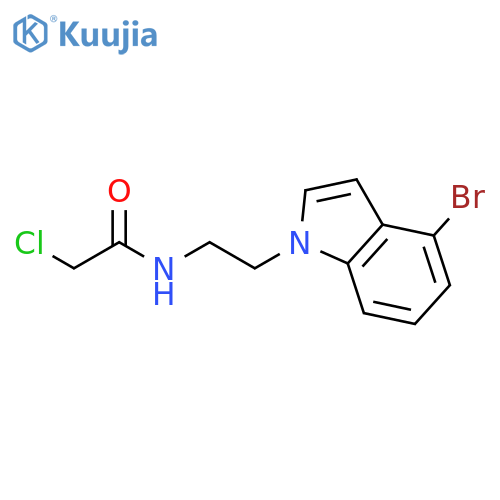

Cas no 2411274-57-0 (N-2-(4-bromo-1H-indol-1-yl)ethyl-2-chloroacetamide)

N-2-(4-bromo-1H-indol-1-yl)ethyl-2-chloroacetamide 化学的及び物理的性質

名前と識別子

-

- Z3433753673

- 2411274-57-0

- EN300-26582014

- N-[2-(4-Bromoindol-1-yl)ethyl]-2-chloroacetamide

- N-[2-(4-bromo-1H-indol-1-yl)ethyl]-2-chloroacetamide

- N-2-(4-bromo-1H-indol-1-yl)ethyl-2-chloroacetamide

-

- インチ: 1S/C12H12BrClN2O/c13-10-2-1-3-11-9(10)4-6-16(11)7-5-15-12(17)8-14/h1-4,6H,5,7-8H2,(H,15,17)

- InChIKey: PYIFPICOJRJQLL-UHFFFAOYSA-N

- ほほえんだ: C(NCCN1C2=C(C(Br)=CC=C2)C=C1)(=O)CCl

計算された属性

- せいみつぶんしりょう: 313.98215g/mol

- どういたいしつりょう: 313.98215g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.55±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 517.9±40.0 °C(Predicted)

- 酸性度係数(pKa): 13.93±0.46(Predicted)

N-2-(4-bromo-1H-indol-1-yl)ethyl-2-chloroacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26582014-0.05g |

N-[2-(4-bromo-1H-indol-1-yl)ethyl]-2-chloroacetamide |

2411274-57-0 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

N-2-(4-bromo-1H-indol-1-yl)ethyl-2-chloroacetamide 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

N-2-(4-bromo-1H-indol-1-yl)ethyl-2-chloroacetamideに関する追加情報

N-2-(4-ブロモ-1H-インドール-1-イル)エチル-2-クロロアセトアミド(CAS No. 2411274-57-0)の総合解説:構造・特性・応用

N-2-(4-ブロモ-1H-インドール-1-イル)エチル-2-クロロアセトアミド(以下、本化合物)は、有機合成化学および医薬品中間体として注目される複雑なアミド誘導体です。CAS登録番号2411274-57-0で特定される本物質は、インドール骨格と反応性の高いクロロアセトアミド基を有し、創薬研究や材料科学分野での潜在的な応用が期待されています。

近年、AI創薬(AIドラッグディスカバリー)や精密医療の需要拡大に伴い、本化合物のような特異的な構造を持つ中間体への関心が高まっています。特に、4-ブロモインドール部位はタンパク質相互作用の調整に寄与する可能性があり、キナーゼ阻害剤やGPCRターゲット化合物の開発において重要な役割を果たすと考えられています。

本化合物の合成経路においては、ブロモ化インドールのN-アルキル化反応とクロロアセトアミド化が鍵工程となります。実験室規模では、求核置換反応を利用した多段階合成が報告されており、官能基選択性を制御するためには保護基戦略の最適化が不可欠です。溶媒選択(例:DMFやアセトニトリル)や反応温度管理が収率に直接影響を与えることが知られています。

物理化学的特性として、本化合物は白色~淡黄色の結晶性粉末として得られる場合が多く、有機溶媒への溶解性(DMSOや酢酸エチルなど)を示します。分析データでは、1H NMRにおいてインドール環の芳香族プロトン(7.0-8.0 ppm領域)とエチレン鎖(3.5-4.5 ppm)の特徴的なシグナルが確認可能です。また、質量分析では分子イオンピーク([M+H]+)が理論値と一致することが品質確認の指標となります。

応用分野では、医薬品候補化合物の構築要素としての利用が最も注目されます。インドールコアは天然物に広く存在する特権構造(Privileged Structure)であり、抗炎症活性や神経調節作用との関連が多数報告されています。特に、ブロモ基の存在によりさらなる官能基変換(パラジウムカップリング反応など)が可能となる点が、構造多様化の観点で重要です。

市場動向として、創薬向け精密中間体の需要は2023-2030年にかけて年平均成長率(CAGR)8.2%で拡大すると予測されています(Grand View Researchレポート)。この背景には、個別化医療の進展やバイオシミラーの開発加速があり、本化合物のような高機能分子への投資が活発化しています。ただし、取り扱いにおいては適切な実験環境(ドラフトチャンバーの使用など)と廃棄物管理が必須です。

研究開発の最新トレンドでは、フロー化学を利用した連続合成プロセスの適用や、機械学習による反応条件最適化が試みられています。例えば、本化合物のクロロアセトアミド化工程において、AI予測モデルを用いて副生成物を最小化する研究が2023年に報告されました。このようなデジタルツイン技術の導入は、従来の試行錯誤型アプローチを革新しつつあります。

学術的意義としては、本化合物が分子編集(Molecular Editing)の優れたモデルケースとなる点が挙げられます。ブロモインドール部位とクロロアセトアミド部位のそれぞれを独立に修飾可能なため、構造活性相関(SAR)研究において効率的なライブラリー構築が可能です。実際、2022年のJournal of Medicinal Chemistry誌では、類似構造を用いた新規抗菌剤の開発成果が掲載されています。

今後の展望として、サステナブル化学の観点から、本化合物の合成におけるグリーン溶媒(例:Cyrene™)の適用や触媒的反応の開発が課題となります。また、クリックケミストリーとの親和性を高めるため、アジド基などの追加可能なバリアント設計も研究されています。これらの進化が、次世代治療薬開発への貢献をさらに促進すると期待されます。

2411274-57-0 (N-2-(4-bromo-1H-indol-1-yl)ethyl-2-chloroacetamide) 関連製品

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 61389-26-2(Lignoceric Acid-d4)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)